

Unveiling the Target of CRT0066854 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: CRT0066854 hydrochloride

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Abstract

CRT0066854 hydrochloride is a potent and selective small molecule inhibitor that has garnered significant interest within the research community for its specific targeting of the atypical Protein Kinase C (aPKC) isoenzymes. This technical guide provides an in-depth overview of the molecular target of CRT0066854, its mechanism of action, and its effects on cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of oncology, cell biology, and signal transduction.

Primary Molecular Target

The primary molecular target of **CRT0066854 hydrochloride** has been identified as the atypical Protein Kinase C (aPKC) isoenzymes, specifically Protein Kinase C iota (PKCi) and Protein Kinase C zeta (PKCζ).^{[1][2][3][4]} These serine/threonine kinases are crucial regulators of numerous cellular processes, including cell polarity, proliferation, and survival.^{[3][4]}

Quantitative Inhibitory Activity

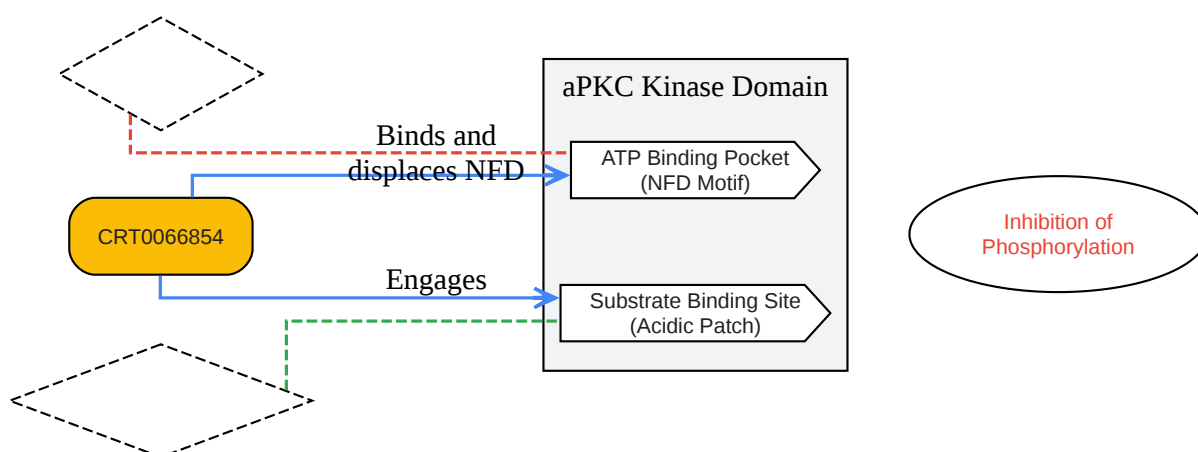
CRT0066854 demonstrates potent and selective inhibition of the full-length aPKC isoenzymes. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below. The

compound also exhibits activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), albeit with lower potency.

Target Kinase	IC50 Value (nM)
Protein Kinase C iota (PKC ι)	132[1][2]
Protein Kinase C zeta (PKC ζ)	639[1][2][5][6]
ROCK-II	620[1][5][6]

Mechanism of Action

CRT0066854 acts as an ATP-competitive inhibitor of the aPKC isoenzymes.[3] Its mechanism of action involves the displacement of a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket of the kinase domain.[1][2] This interaction prevents the binding of ATP, thereby inhibiting the kinase activity of PKC ι and PKC ζ . Furthermore, CRT0066854 engages an acidic patch on the kinase that is utilized by arginine-rich PKC substrates.[1][2]



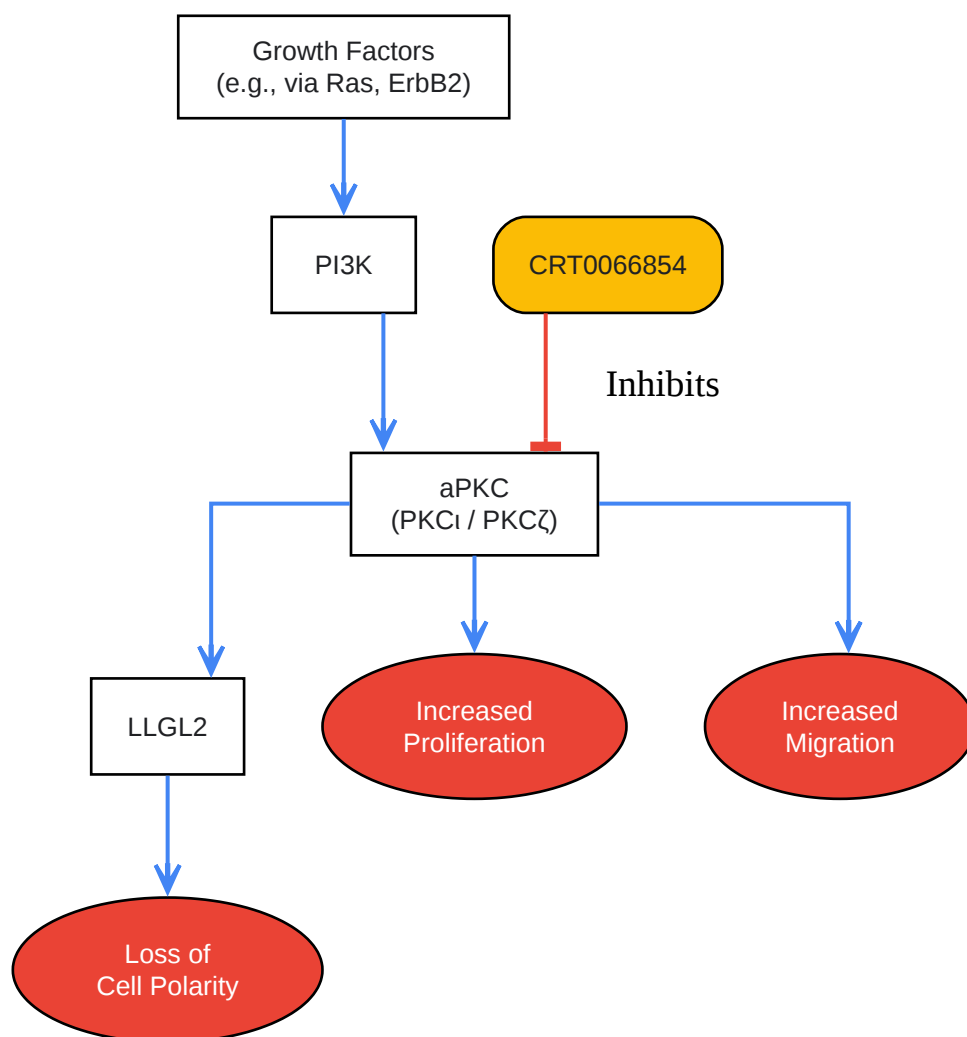
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Mechanism of CRT0066854 Inhibition.

Downstream Signaling and Cellular Effects

By inhibiting PKC ι and PKC ζ , CRT0066854 modulates key signaling pathways that are often dysregulated in cancer. Atypical PKCs are downstream effectors of the phosphoinositide 3-kinase (PI3K) pathway and are known to play a role in pathways regulated by Ras and ErbB2. [4] Inhibition of aPKC with CRT0066854 has been shown to impede the phosphorylation of downstream targets such as Lethal giant larvae protein 2 (LLGL2), a protein involved in establishing cell polarity.[3]

Cellular consequences of CRT0066854 treatment include the restoration of polarized morphogenesis in dysplastic H-Ras spheroids, a decrease in colony formation in HeLa cells, and the impediment of directed migration of NRK cells.[3][4] These findings highlight the potential of CRT0066854 as a chemical tool to investigate the roles of PKC ζ and PKC ι in cell polarity and growth-factor-stimulated signaling.[3]



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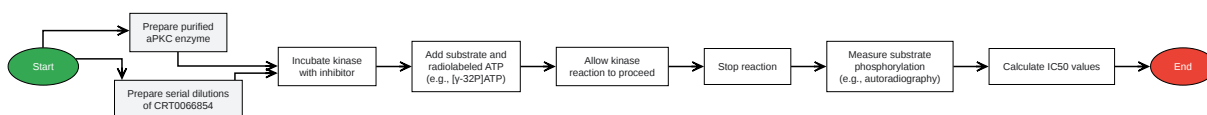
aPKC Signaling Pathway and Point of Inhibition by CRT0066854.

Experimental Protocols

Detailed experimental protocols for the characterization of CRT0066854 are described in the primary literature, notably in Kjær et al., *Biochem J.* 2013;451(2):329-42. While the full text of this publication is required for a complete reproduction of the methods, the general experimental workflows are outlined below.

Kinase Inhibition Assay (General Workflow)

A common method to determine the IC₅₀ of a kinase inhibitor is through a radiometric or fluorescence-based in vitro kinase assay.



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General Workflow for In Vitro Kinase Inhibition Assay.

Cell-Based Assays

- **Colony Formation Assay:** HeLa cells are seeded at a low density and treated with varying concentrations of CRT0066854. After a period of incubation (e.g., 10-14 days), the cells are fixed and stained (e.g., with crystal violet), and the number of colonies is quantified.
- **3D Morphogenesis Assay:** Epithelial cells (e.g., MDCK cells) are cultured in a 3D matrix (e.g., Matrigel) to form spheroids. The spheroids are treated with CRT0066854, and the effects on polarized morphogenesis are observed and quantified using microscopy.^{[1][4]}
- **Wound Healing/Migration Assay:** A "wound" is created in a confluent monolayer of cells (e.g., NRK cells). The cells are then treated with CRT0066854, and the rate of wound closure is monitored over time to assess cell migration.

Conclusion

CRT0066854 hydrochloride is a valuable research tool for the specific inhibition of the atypical PKC isoenzymes, PKC ι and PKC ζ . Its well-defined mechanism of action and demonstrated cellular effects make it an important compound for dissecting the roles of aPKC signaling in normal physiology and in pathological conditions such as cancer. Further investigation into the therapeutic potential of CRT0066854 and similar aPKC inhibitors is warranted.

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